molecular formula C5H10O2 B8539784 Pent-2-ene-1,4-diol CAS No. 6117-82-4

Pent-2-ene-1,4-diol

Cat. No.: B8539784
CAS No.: 6117-82-4
M. Wt: 102.13 g/mol
InChI Key: OOYLEFZKWGZRRS-UHFFFAOYSA-N
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Description

Pent-2-ene-1,4-diol (C₅H₁₀O₂) is an unsaturated diol featuring hydroxyl groups at positions 1 and 4 and a double bond at position 2. Its IUPAC name is (2E,4S)-pent-2-ene-1,4-diol, with stereochemistry influencing its reactivity and applications. The molecule contains 16 bonds, including a double bond (C2=C3), two hydroxyl groups (primary and secondary alcohols), and two rotatable bonds . Its SMILES string is CC(O)C=CCO, and its 3D structure reveals a planar geometry around the double bond, critical for stereoselective reactions . This compound is synthesized via methods such as bromination of piperylene followed by alkylation or copper-catalyzed allylic substitutions .

Properties

CAS No.

6117-82-4

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

pent-2-ene-1,4-diol

InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3

InChI Key

OOYLEFZKWGZRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pent-2-ene-1,4-diol with structurally related diols, emphasizing key differences in properties, reactivity, and applications:

Compound Structure Molecular Formula Key Features Applications/Reactivity References
This compound 1,4-diol with C2 double bond (E-config) C₅H₁₀O₂ Unsaturated, stereogenic center at C4, planar double bond. Building block for spirodioxoles, tetrahydrobenzofurans, and allylic coupling reactions.
But-2-ene-1,4-diol 1,4-diol with C2 double bond C₄H₈O₂ Shorter chain; (E)-isomers are 190× more expensive than (Z)-isomers. Precursor for (E)-configured diols via oxidative workup; used in pharmaceuticals.
Pentane-1,5-diol Saturated 1,5-diol C₅H₁₂O₂ Flexible backbone, no double bond. Solvent, polymer precursor; lower reactivity in addition reactions.
2-Butyne-1,4-diol 1,4-diol with C2 triple bond C₄H₆O₂ Rigid triple bond; higher acidity due to electron-deficient alkyne. Forms inclusion compounds; used in electroplating and crosslinking agents.
Pent-2-ene-1,5-diol 1,5-diol with C2 double bond C₅H₁₀O₂ Hydroxyls at terminal positions; longer distance between functional groups. Less intramolecular H-bonding; used in macrocycle synthesis.
5-Chloro-4-(2,4-dichlorophenyl)this compound Substituted this compound C₁₁H₁₁Cl₃O₂ Chlorine substituents enhance electrophilicity and steric hindrance. Potential intermediate in agrochemicals; modified reactivity in substitution reactions.

Key Findings from Comparative Analysis :

Chain Length and Functional Group Position: But-2-ene-1,4-diol (C4) shows higher demand for (E)-isomers in fine chemistry due to stereoselective synthesis routes , while this compound (C5) forms spirocyclic compounds with 4-tert-butylcyclohexanone under mild conditions . Pentane-1,5-diol’s saturated backbone reduces reactivity in cyclization but improves thermal stability .

Unsaturation and Reactivity :

  • The double bond in This compound enables diastereoselective reactions (e.g., 47:53 diastereomixtures in spirodioxole formation) , whereas the triple bond in 2-Butyne-1,4-diol facilitates alkyne-specific additions and hydrogen-bonded crystal packing .

Stereochemistry and Applications :

  • The (2E,4S) configuration of This compound is critical for copper-catalyzed SN2' couplings to generate (E)-configured diols .
  • Substituted derivatives (e.g., 5-chloro-4-(2,4-dichlorophenyl)this compound) exhibit tailored reactivity for niche synthetic applications .

Safety and Handling :

  • Pentane-1,5-diol requires standard safety protocols (e.g., skin/eye rinsing) , while unsaturated analogs like This compound may demand stricter controls due to higher reactivity.

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